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molecular formula C11H9BrIN B8742387 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE

1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE

Cat. No. B8742387
M. Wt: 362.00 g/mol
InChI Key: ZUVWLCWIPCFIQG-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

The title compound (2.1 g, 55% yield) was prepared as described for 1-(4-Bromo-2-iodobenzyl)cyclobutanecarbonitrile (Intermediate 37) starting from cyclopropanecarbonitrile (1.96 mL, 26.6 mmol) and 4-bromo-1-(bromomethyl)-2-iodobenzene (see Caruso, A.; Tovar, J., D. J. Org. Chem. 2011, 76, 2227-2239) (4.0 g, 10.6 mmol): 1H NMR (400 MHz, CDCl3) δ ppm 1.02-1.07 (m, 2 H), 1.33-1.37 (m, 2 H), 2.98 (s, 2 H), 7.35 (d, 1 H), 7.51 (dd, 1 H), 8.02 (d, 1H); MS (CI) m/z 362 [M+H]|.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2([C:11]#[N:12])[CH2:10][CH2:9]C2)=[C:4]([I:15])[CH:3]=1.C1(C#N)CC1.BrC1C=CC(CBr)=C(I)C=1>>[Br:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2([C:11]#[N:12])[CH2:10][CH2:9]2)=[C:4]([I:15])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CC2(CCC2)C#N)C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CC2(CCC2)C#N)C=C1)I
Step Three
Name
Quantity
1.96 mL
Type
reactant
Smiles
C1(CC1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(CC2(CC2)C#N)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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